molecular formula C8H15NO2 B2480088 3-(Hydroxymethyl)-1-methylazepan-2-one CAS No. 2031268-78-5

3-(Hydroxymethyl)-1-methylazepan-2-one

Cat. No.: B2480088
CAS No.: 2031268-78-5
M. Wt: 157.213
InChI Key: DARJEPOQRGOEIL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methylazepan-2-one is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a hydroxymethyl group and a methyl group on the azepane ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methylazepan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methylazepan-2-one with formaldehyde in the presence of a base can lead to the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the azepane ring can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-1-methylazepan-2-one.

    Reduction: Formation of 3-(Hydroxymethyl)-1-methylazepan-2-ol.

    Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1-methylazepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methylazepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, known for its use in the food industry and as a biomarker.

    Furfural: A furan-based aldehyde derived from biomass, used in the production of resins and as a solvent.

Uniqueness

3-(Hydroxymethyl)-1-methylazepan-2-one is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to other hydroxymethyl-containing compounds

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARJEPOQRGOEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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